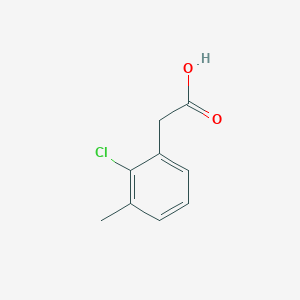

2-(2-Chloro-3-methylphenyl)acetic acid

CAS No.: 1000518-49-9

Cat. No.: VC2826106

Molecular Formula: C9H9ClO2

Molecular Weight: 184.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000518-49-9 |

|---|---|

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol |

| IUPAC Name | 2-(2-chloro-3-methylphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |

| Standard InChI Key | YBGVTNVOWFYDLN-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)CC(=O)O)Cl |

| Canonical SMILES | CC1=C(C(=CC=C1)CC(=O)O)Cl |

Introduction

Chemical Structure and Properties

2-(2-Chloro-3-methylphenyl)acetic acid is characterized by a phenyl ring with a chlorine atom at the 2-position and a methyl group at the 3-position, along with an acetic acid moiety attached directly to the ring. The compound has the molecular formula C9H9ClO2 and a molecular weight of approximately 184.62 g/mol.

Based on the properties of structurally similar compounds, 2-(2-Chloro-3-methylphenyl)acetic acid likely exists as a crystalline solid at room temperature with a melting point in the range of 85-95°C. The compound would be expected to display moderate solubility in common organic solvents such as alcohols, ethers, and chlorinated solvents, while exhibiting limited water solubility that increases under basic conditions due to carboxylate salt formation.

Physical Characteristics Comparison

The table below provides a comparative analysis of 2-(2-Chloro-3-methylphenyl)acetic acid with structurally related compounds:

Synthesis Methods

Nitrile Hydrolysis Pathway

The most efficient and industrially relevant synthesis route for 2-(2-Chloro-3-methylphenyl)acetic acid would likely involve the hydrolysis of the corresponding benzyl cyanide derivative. Based on established methodologies for structurally similar compounds, this process would typically follow these steps:

-

Preparation of 2-chloro-3-methylbenzyl cyanide as the key precursor

-

Hydrolysis under acidic conditions using 30-70% sulfuric acid

-

Reaction at elevated temperatures (90-150°C) under reflux conditions

-

Monitoring until nitrile concentration falls below 1%

-

Post-reaction processing including neutralization, decolorization, and acidification

-

Isolation and purification of the final product

This method typically yields high purity products (>99%) with excellent yields (80-90%) .

Reaction Scheme and Conditions

The general reaction for the hydrolysis can be represented as:

2-Chloro-3-methylbenzyl cyanide + H2O + H2SO4 → 2-(2-Chloro-3-methylphenyl)acetic acid

Specific reaction conditions would include:

-

Temperature: 90-150°C

-

Acid concentration: 30-70% H2SO4

-

Reaction time: Variable, monitored until nitrile concentration is <1%

-

Post-processing pH adjustment: Neutralization to pH 7.5-10 followed by acidification to pH 1-4

Alternative Synthetic Routes

Several alternative methods could be employed for the synthesis of 2-(2-Chloro-3-methylphenyl)acetic acid:

-

Friedel-Crafts acylation of 2-chloro-3-methylbenzene with appropriate acylating agents, followed by necessary transformations

-

Carbonylation reactions using 2-chloro-3-methylbenzyl halides

-

Oxidation of 2-(2-chloro-3-methylphenyl)ethanol

Chemical Reactivity and Behavior

Functional Group Reactivity

The chemical behavior of 2-(2-Chloro-3-methylphenyl)acetic acid is dominated by the reactivity of its key functional groups:

-

Carboxylic Acid Group (-COOH):

-

Undergoes esterification with alcohols

-

Forms amides through reaction with amines

-

Can be reduced to alcohols or aldehydes

-

Participates in decarboxylation reactions under appropriate conditions

-

-

Chloro Substituent:

-

Potential participation in nucleophilic aromatic substitution reactions

-

Involvement in metal-catalyzed coupling reactions

-

Influence on electronic properties of the aromatic system

-

-

Methyl Group:

-

Potential site for oxidation

-

Can undergo radical halogenation

-

Affects the electronic density of the aromatic ring

-

Stability Parameters

The compound would likely exhibit stability characteristics typical of substituted phenylacetic acids:

-

Stable under standard laboratory conditions

-

Sensitive to strong oxidizing agents

-

Resistant to hydrolysis under mild conditions

-

Potentially susceptible to photodegradation due to the aromatic system

Analytical Characterization

Spectroscopic Profile

The structural characterization of 2-(2-Chloro-3-methylphenyl)acetic acid would typically involve multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show signals for the methyl protons (δ ~2.3 ppm), methylene protons adjacent to the carboxylic acid group (δ ~3.7 ppm), aromatic protons (δ 7.0-7.5 ppm), and the carboxylic acid proton (δ ~12 ppm)

-

13C NMR would display resonances for the methyl carbon, methylene carbon, aromatic carbons, and carbonyl carbon

-

-

Infrared (IR) Spectroscopy:

-

Strong carbonyl stretching band around 1700-1720 cm-1

-

O-H stretching vibration in the 2500-3300 cm-1 region

-

C-Cl stretching vibration approximately at 750-850 cm-1

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 184/186 (reflecting the natural isotope distribution of chlorine)

-

Characteristic fragmentation pattern including loss of OH, COOH, and other typical fragmentation pathways

-

Chromatographic Analysis

Chromatographic methods for analysis and purification would include:

-

Reversed-phase HPLC with UV detection at 210-254 nm

-

Gas chromatography, potentially after derivatization to improve volatility

-

Thin-layer chromatography with appropriate solvent systems

Applications in Scientific Research

Organic Synthesis Applications

2-(2-Chloro-3-methylphenyl)acetic acid serves as a valuable building block in organic synthesis for several reasons:

-

The carboxylic acid functionality provides a versatile handle for further transformations, enabling the creation of:

-

Esters for fragrance and pharmaceutical applications

-

Amides with potential biological activities

-

More complex molecules through various coupling reactions

-

-

The specific substitution pattern on the aromatic ring offers:

-

Distinct electronic and steric properties

-

Opportunities for regioselective functionalization

-

Structural diversity in product libraries

-

Industrial Relevance

In industrial settings, 2-(2-Chloro-3-methylphenyl)acetic acid finds applications as:

-

An intermediate in pharmaceutical synthesis

-

A precursor for specialty chemicals and materials

-

A component in the production of fine chemicals

Structure-Activity Relationships

Influence of Substitution Pattern

The specific placement of substituents in 2-(2-Chloro-3-methylphenyl)acetic acid significantly influences its chemical and potentially biological properties:

-

Chloro Substituent at 2-Position:

-

Increases molecular lipophilicity

-

Creates steric hindrance near the acetic acid chain

-

Alters the electronic distribution within the aromatic system

-

Potentially enables halogen bonding interactions with target molecules

-

-

Methyl Group at 3-Position:

-

Provides additional lipophilicity

-

Acts as an electron-donating group to the aromatic system

-

Creates specific three-dimensional conformational preferences

-

Offers a site for additional functionalization

-

Comparative Analysis with Structural Analogs

The table below highlights how structural modifications affect the properties of this compound family:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume